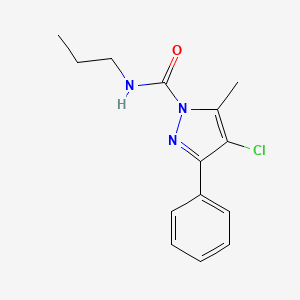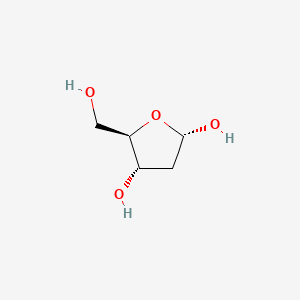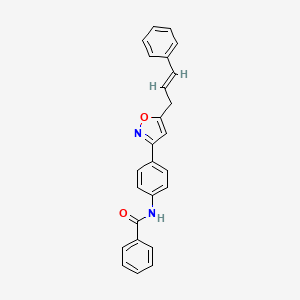![molecular formula C9H7NO4S B15209760 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole](/img/structure/B15209760.png)
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the carboxy(hydroxy)methyl and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate under reflux conditions . This method provides a straightforward route to the target compound with good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxy(hydroxy)methyl group can be reduced to form alcohols or aldehydes.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or organometallic reagents are often employed.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted oxazole derivatives.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxazole ring can also interact with nucleic acids, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercaptobenzoxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical reactions.
2-(Carboxy(hydroxy)methyl)benzoxazole: Lacks the mercapto group, reducing its potential for forming disulfides and other sulfur-containing derivatives.
6-Mercaptobenzoxazole: Similar to 2-mercaptobenzoxazole but with the mercapto group in a different position, affecting its reactivity and biological activity.
Uniqueness
2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and mercapto groups, which provide a wide range of chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C9H7NO4S |
|---|---|
Poids moléculaire |
225.22 g/mol |
Nom IUPAC |
2-hydroxy-2-(6-sulfanyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-2-1-4(15)3-6(5)14-8/h1-3,7,11,15H,(H,12,13) |
Clé InChI |
KVQAGZOXOFLIQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1S)OC(=N2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B15209736.png)




![2-[(E)-2-(furan-2-yl)ethenyl]-N,N-dimethyl-3-nitrobenzamide](/img/structure/B15209769.png)

![2,3,3a,4-Tetrahydrocycloocta[b]furan-5-carbonitrile](/img/structure/B15209793.png)
![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
